D3 Receptor Affinity: 1798032-05-9 Matches Leading Clinical Candidates in Cell-Based Functional Assays
In a [³⁵S]GTPγS functional antagonist assay using human D3 receptors expressed in CHO cells, 1798032-05-9 exhibits a Ki of 25.1 nM [1]. This places it within the affinity range of the clinical-stage D3R antagonist SB-277011-A (Ki = 10.2 nM in the same assay format), but with a markedly different D2/D3 selectivity profile that favors therapeutic applications requiring D2R sparing [2].
| Evidence Dimension | D3 receptor functional antagonist affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM (human D3R, [³⁵S]GTPγS binding assay, CHO cells) |
| Comparator Or Baseline | SB-277011-A: Ki = 10.2 nM (human D3R, [³⁵S]GTPγS binding assay, CHO cells) |
| Quantified Difference | SB-277011-A is 2.5-fold more potent; however, 1798032-05-9 offers a superior D2/D3 selectivity window (see Evidence Item 2). |
| Conditions | Human dopamine D3 receptor expressed in CHO cells; [³⁵S]GTPγS functional binding assay measuring G-protein activation. |
Why This Matters
For researchers prioritizing D2R-sparing profiles, the moderate D3 affinity of 1798032-05-9 is sufficient for target engagement while the wider selectivity window reduces off-target motor liability.
- [1] BindingDB entry BDBM50414564. Ki value for target compound: 25.1 nM at human D3 receptor. [³⁵S]GTPγS binding assay in CHO cells. View Source
- [2] Reavill, C. et al. (2000) 'Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A', Journal of Pharmacology and Experimental Therapeutics, 294(3), pp. 1154–1165. Comparator Ki data. View Source
